molecular formula C24H22N2O6 B7839026 9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate

Cat. No. B7839026
M. Wt: 434.4 g/mol
InChI Key: HMFYVABOZHUKTN-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate' involves the protection of the hydroxyl groups on the chiral center, followed by the coupling of the protected chiral alcohol with the amine group of the fluorenylmethyl carbamate. The nitro group on the phenyl ring is introduced through a nitration reaction. The final step involves the deprotection of the hydroxyl groups to obtain the desired compound.

Starting Materials
Fluorene, N-Boc-1,3-propanediol, 4-nitrophenol, Thionyl chloride, Triethylamine, N,N-Dimethylformamide, Diisopropylethylamine, N-Hydroxysuccinimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-Fluorenylmethyl chloroformate, Sodium bicarbonate, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate

Reaction
1. Protection of the chiral center: N-Boc-1,3-propanediol is reacted with thionyl chloride and triethylamine in N,N-dimethylformamide to obtain the corresponding acid chloride. This is then reacted with the chiral center to obtain the protected chiral alcohol., 2. Nitration: 4-nitrophenol is nitrated using a mixture of nitric acid and sulfuric acid to obtain 4-nitrophenyl nitrate., 3. Coupling: The protected chiral alcohol is coupled with N-fluorenylmethyl chloroformate in the presence of diisopropylethylamine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to obtain the protected chiral carbamate., 4. Deprotection: The protected chiral carbamate is deprotected using sodium bicarbonate and methanol to obtain the desired compound, which is purified using column chromatography., 5. Final purification: The crude product is dissolved in ethyl acetate and washed with hydrochloric acid and sodium hydroxide to remove any impurities. The product is then dried and purified using column chromatography.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c27-13-22(23(28)15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23,27-28H,13-14H2,(H,25,29)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFYVABOZHUKTN-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)[C@@H](C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate

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